molecular formula C15H17NO2S B13866650 [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol

[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol

Cat. No.: B13866650
M. Wt: 275.4 g/mol
InChI Key: JXKDFOGYEQRNOF-UHFFFAOYSA-N
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Description

[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazole derivative with a phenyl-substituted oxane in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up the reaction using continuous flow reactors or batch reactors to produce the compound in larger quantities .

Chemical Reactions Analysis

[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly for treating infections and inflammatory conditions.

    Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division and metabolism, contributing to its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

[2-(4-phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C15H17NO2S/c17-10-13-11-19-14(16-13)15(6-8-18-9-7-15)12-4-2-1-3-5-12/h1-5,11,17H,6-10H2

InChI Key

JXKDFOGYEQRNOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C3=NC(=CS3)CO

Origin of Product

United States

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